molecular formula C11H12N2O2S B11796250 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole

Cat. No.: B11796250
M. Wt: 236.29 g/mol
InChI Key: FONVBYRIACJIRI-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfonyl group and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole typically involves the reaction of ethylsulfonyl hydrazine with an appropriate phenyl-substituted ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce production costs. This can include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, along with the appropriate electrophile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-4-phenyl-1H-pyrazole
  • 3-(Ethylsulfonyl)-5-phenyl-1H-pyrazole
  • 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

Uniqueness

3-(Ethylsulfonyl)-4-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and bioactivity compared to its analogs.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-ethylsulfonyl-4-phenyl-1H-pyrazole

InChI

InChI=1S/C11H12N2O2S/c1-2-16(14,15)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

FONVBYRIACJIRI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2

Origin of Product

United States

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